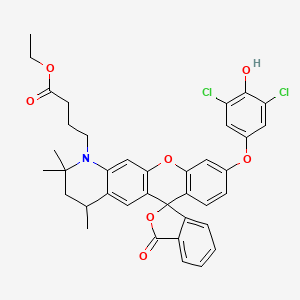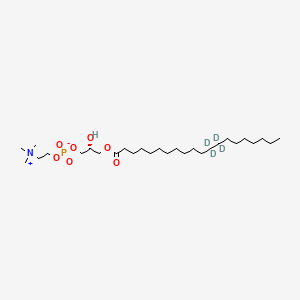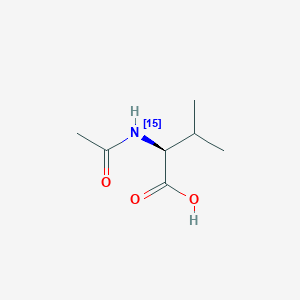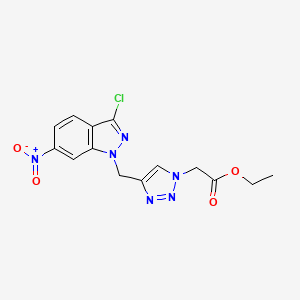![molecular formula C23H21FN4O3 B12421105 2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GP3269 is a selective, potent, and orally active inhibitor of human adenosine kinase. It has shown significant anticonvulsant effects in animal models, particularly in rats . The compound is known for its high specificity and efficacy, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GP3269 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the phenylamino and phenyl groups: These groups are introduced via nucleophilic substitution reactions.
Attachment of the 5-deoxy-beta-D-ribofuranosyl moiety: This step involves glycosylation reactions under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of GP3269 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To increase yield and purity.
Use of continuous flow reactors: For better control over reaction parameters.
Purification techniques: Such as crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
GP3269 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, GP3269 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of GP3269.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the GP3269 molecule.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide, acetonitrile, and methanol.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Can yield alcohol or amine derivatives.
Substitution: Can introduce various functional groups, such as halogens or alkyl groups
Scientific Research Applications
GP3269 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study adenosine kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research on cellular signaling and metabolic pathways involving adenosine.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
GP3269 exerts its effects by inhibiting adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate. This inhibition leads to increased levels of adenosine, which has various physiological effects, including anticonvulsant activity. The molecular targets and pathways involved include:
Adenosine receptors: Increased adenosine levels activate adenosine receptors, leading to various downstream effects.
Neuronal signaling pathways: Modulation of adenosine levels affects neuronal excitability and neurotransmitter release
Comparison with Similar Compounds
Similar Compounds
Tubercidin: Another adenosine kinase inhibitor with similar properties but different chemical structure.
Aristeromycin: A potent adenosine kinase inhibitor with a different mechanism of action.
Dipyridamole: Inhibits adenosine transport and has similar effects on adenosine levels.
Uniqueness of GP3269
GP3269 is unique due to its high specificity and potency as an adenosine kinase inhibitor. Its oral activity and significant anticonvulsant effects in animal models make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H21FN4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C23H21FN4O3/c1-13-19(29)20(30)23(31-13)28-11-17(14-5-3-2-4-6-14)18-21(25-12-26-22(18)28)27-16-9-7-15(24)8-10-16/h2-13,19-20,23,29-30H,1H3,(H,25,26,27)/t13-,19-,20-,23-/m1/s1 |
InChI Key |
MULTXXBUCOCYME-HYYMDVBZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)







